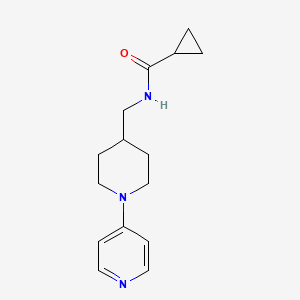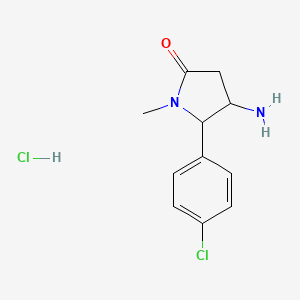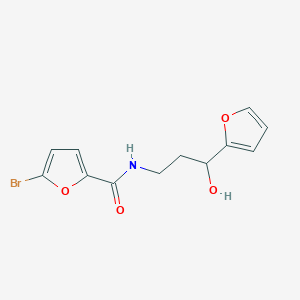![molecular formula C24H24N4O3 B3007105 N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105210-75-0](/img/structure/B3007105.png)
N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized for their potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their synthesis, biological evaluation, and molecular interactions.
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves a conventional method that is both facile and efficient. The compounds synthesized in this study are N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives, which share a similar pyridine moiety to the compound . The synthesis process is likely to involve the formation of an acetamide linkage and the introduction of various substituents to the core structure. The synthesis is supported by various analytical techniques such as elemental analysis, IR, ESI-MS, and NMR spectral data .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods. The presence of a pyridine ring, as seen in the compound of interest, is a common feature in these molecules. Molecular docking studies have shown that these synthesized derivatives interact actively with target proteins, suggesting a significant correlation with their biological activity . This implies that the compound "N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide" may also exhibit specific interactions with biological targets due to its structural features.
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to the compound , they do discuss the biological evaluation of synthesized compounds. These compounds have been tested in vitro for antibacterial, antituberculosis, and antifungal efficacy . The chemical reactions involved in these biological evaluations are complex and involve the interaction of the synthesized compounds with biological molecules, which could be enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized in part by their ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. These parameters are crucial for understanding the pharmacokinetic profile of a compound. The compounds in the first paper have been evaluated for these properties, which would influence their biological activity and potential as therapeutic agents . The compound of interest would similarly require analysis of its ADME properties to assess its suitability for drug development.
Applications De Recherche Scientifique
1. Acyl-Coenzyme A Cholesterol O-Acyltransferase-1 Inhibitor
N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is closely related to compounds studied for their inhibitory effects on human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). ACAT inhibitors like K-604 have potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
2. Antimicrobial Activity Compounds with a structure similar to the target molecule have demonstrated significant antimicrobial activity. These include derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide, indicating potential use in combating bacterial and fungal infections (Fahim & Ismael, 2019).
3. Insecticidal Assessment Related compounds have shown efficacy as insecticides. For instance, derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been effective against the cotton leafworm, Spodoptera littoralis, suggesting potential agricultural applications (Fadda et al., 2017).
4. Antitumor Activities Some derivatives, particularly imidazole acyl urea derivatives, have shown promising antitumor activities against various human cancer cell lines. This indicates potential therapeutic uses in oncology (Zhu, 2015).
5. Corrosion Inhibition Benzimidazole derivatives closely related to the target compound have been studied for their potential as corrosion inhibitors, particularly for carbon steel in acidic environments. This suggests applications in material science and engineering (Rouifi et al., 2020).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-8-7-17(15-22(21)31-2)9-14-26-23(29)16-28-20-6-4-3-5-19(20)27-24(28)18-10-12-25-13-11-18/h3-8,10-13,15H,9,14,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXKTZUEBONULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)
![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)



![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)
